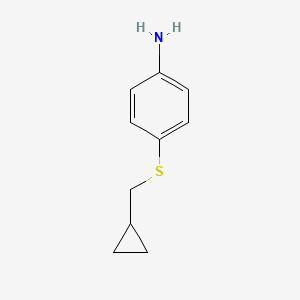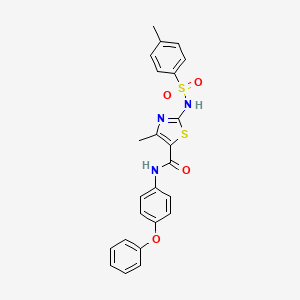
4-methyl-2-(4-methylphenylsulfonamido)-N-(4-phenoxyphenyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- involves multiple steps. One common synthetic route includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the production of dyes, biocides, and fungicides
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Compared to these compounds, 5-THIAZOLECARBOXAMIDE, 4-METHYL-2-[[(4-METHYLPHENYL)SULFONYL]AMINO]-N-(4-PHENOXYPHENYL)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C24H21N3O4S2 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H21N3O4S2/c1-16-8-14-21(15-9-16)33(29,30)27-24-25-17(2)22(32-24)23(28)26-18-10-12-20(13-11-18)31-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
QYQPGDIICGPUMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




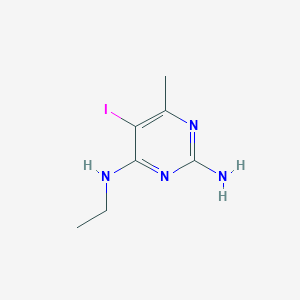
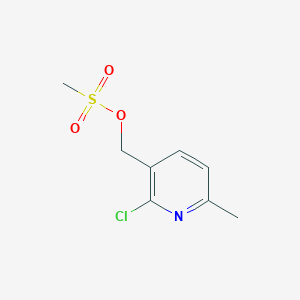
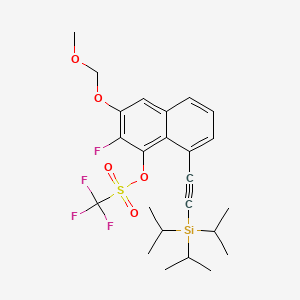
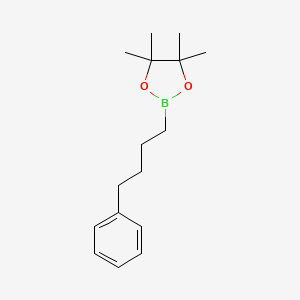
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
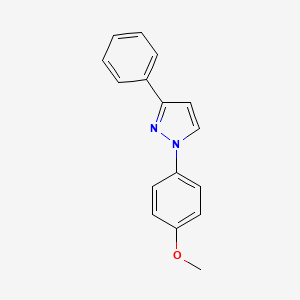
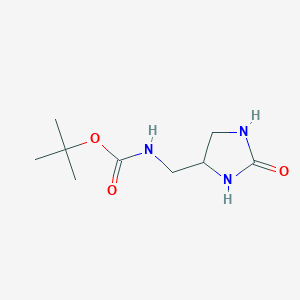

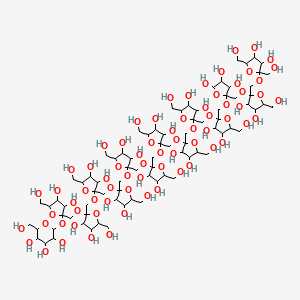
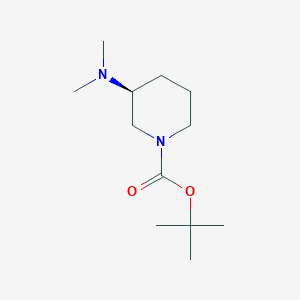
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
